molecular formula C11H12N2O2S B097923 2-Methyl-1-tosyl-1H-imidazole CAS No. 86181-71-7

2-Methyl-1-tosyl-1H-imidazole

Cat. No. B097923
CAS RN: 86181-71-7
M. Wt: 236.29 g/mol
InChI Key: ZQJKJFXHLPAQNE-UHFFFAOYSA-N
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Description

2-Methyl-1-tosyl-1H-imidazole is a chemical compound with the molecular formula C11H12N2O2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-tosyl-1H-imidazole is characterized by its molecular formula C11H12N2O2S . A detailed description of the crystal structure of 2-methylimidazole, a similar compound, has been provided, including information on the symmetry of the analyzed crystal, the values of the bond distances and the angles, as well as hydrogen bond interaction analysis .


Chemical Reactions Analysis

The review highlights the recent advances in the synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies, including discussion of scope and limitations, reaction mechanisms, and future challenges, is described .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . Specific physical and chemical properties of 2-Methyl-1-tosyl-1H-imidazole were not found.

Scientific Research Applications

Medicine: Antimicrobial and Anticancer Applications

2-Methyl-1-tosyl-1H-imidazole plays a significant role in medicinal chemistry, particularly in the synthesis of compounds with antimicrobial and anticancer properties . Its structural motif is found in various pharmacologically active molecules, which are used to develop new drugs with diverse biological activities. This includes antibacterial, antifungal, anti-inflammatory, antiviral, anti-parasitic, anticancer, antihistaminic, and enzyme inhibition properties.

Synthetic Chemistry: Catalysts and Green Chemistry

In synthetic chemistry, this compound is utilized for its versatility in multicomponent reactions, serving as a catalyst that enhances synthetic efficiency . It’s also a part of green chemistry initiatives, where it contributes to environmentally friendly synthesis methods, including the use of ionic liquids and N-heterocyclic carbenes (NHCs) for catalysis .

Industry: Chemical Synthesis and Material Production

2-Methyl-1-tosyl-1H-imidazole finds industrial applications in the synthesis of chemicals and materials. It’s involved in the production of dyes for solar cells, functional materials, and as a component in catalysis processes that are crucial for manufacturing various industrial products .

Green Chemistry: Sustainable Practices

The compound’s role in green chemistry is noteworthy, as it’s used in methods that minimize the use and generation of hazardous substances. Its derivatives, such as ionic liquids, are employed in sustainable methodologies that are less harmful to the environment .

Catalysis: Enhancing Reaction Efficiency

In catalysis, 2-Methyl-1-tosyl-1H-imidazole derivatives are used to improve the efficiency of chemical reactions. They serve as ligands and organocatalysts, facilitating the synthesis of complex molecules and enhancing the rate of reactions .

Material Science: Development of Functional Materials

This compound contributes to material science through the development of metal-organic frameworks (MOFs) and electrocatalysts for energy applications. It acts as a coordination regulator and an inducer in the synthesis of nanosheets and hydroxide nanosheets, which have applications in energy conversion and storage .

Safety and Hazards

While specific safety data for 2-Methyl-1-tosyl-1H-imidazole was not found, safety data sheets for similar compounds, such as imidazole, provide important information on handling, storage, and disposal .

Future Directions

Imidazole and its derivatives have been playing a central role in the treatment of numerous types of diseases, and new derivatives for medicinal use are being energetically developed worldwide . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJKJFXHLPAQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589538
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-tosyl-1H-imidazole

CAS RN

86181-71-7
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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